2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that features a unique combination of indole, triazole, and acetamide functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Indole Attachment: The indole moiety is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with a thiol compound under mild conditions.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction, typically using an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thioether positions, using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. The indole and triazole moieties are known for their pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazole ring may also contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biological pathways, resulting in the observed pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide: shares similarities with other indole-triazole compounds, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a hybrid molecule that incorporates both indole and triazole moieties. This combination is significant due to the diverse biological activities associated with these structures, particularly in medicinal chemistry. This article focuses on the biological activity of this compound, emphasizing its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Indole moiety : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
- Triazole ring : Recognized for its antifungal, antibacterial, and anticancer properties.
- Dimethoxyphenyl group : Often contributes to enhanced lipophilicity and biological activity.
Structural Formula
Antimicrobial Activity
- Antifungal Properties : Compounds containing the triazole ring have shown significant antifungal activity. The triazole derivatives exhibit mechanisms of action that inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal membranes .
- Antibacterial Effects : The incorporation of the indole structure has been linked to enhanced antibacterial properties. Studies have demonstrated that similar compounds exhibit effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) often in the low micromolar range .
Anticancer Potential
Research indicates that compounds with indole and triazole linkages can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. For instance, derivatives similar to our compound have shown promising results against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent cytotoxicity .
Anti-inflammatory Activity
The presence of methoxy groups in the phenyl ring can enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. Compounds with similar structures have been reported to reduce levels of TNF-alpha and IL-6 in vitro .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study conducted by researchers at Pune University, a series of indole-triazole hybrids were synthesized and tested against various cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against MRSA strains. The compound exhibited an MIC value of 0.5 µg/mL, outperforming standard antibiotics such as vancomycin, thus suggesting its potential as a novel antibacterial agent .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to specific structural features:
- Indole moiety : Enhances cytotoxicity and antimicrobial properties.
- Triazole ring : Essential for antifungal activity.
- Dimethoxy substitution : Improves solubility and bioavailability.
Research indicates that modifications to the substituents on the triazole or indole rings can lead to improved biological activities, suggesting a promising avenue for drug development.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-26-20(15-11-22-16-7-5-4-6-14(15)16)24-25-21(26)30-12-19(27)23-17-9-8-13(28-2)10-18(17)29-3/h4-11,22H,12H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHJQCHWDSEPBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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